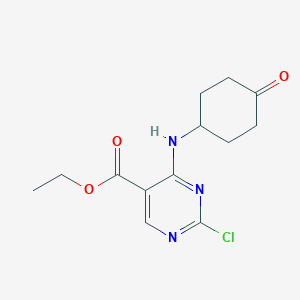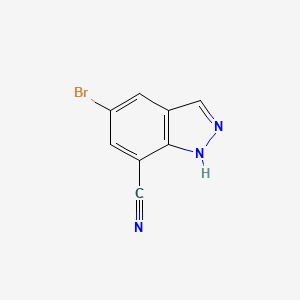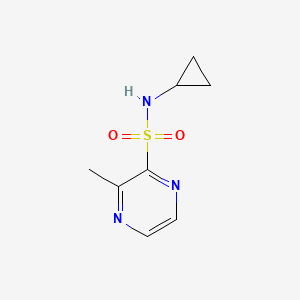
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of organoboron compounds. These compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes. The compound contains a pyridine ring substituted with a cyclopropoxy group, a methoxy group, and a boronate ester group. This unique structure makes it an important intermediate in organic synthesis and has various applications in pharmacy and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through nucleophilic substitution and amidation reactions. The starting material, 2-methoxy-6-bromopyridine, undergoes a nucleophilic substitution with cyclopropanol to form 3-cyclopropoxy-2-methoxypyridine. This intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the boronate ester group .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a hydroxyl group.
Substitution: The boronate ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Biaryl or styrene derivatives.
科学研究应用
3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and specific ligand drugs.
Medicine: Investigated for its potential use in treating tumors, microbial infections, and as a component in anticancer drugs.
作用机制
The mechanism of action of 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and ligand binding. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .
相似化合物的比较
Similar Compounds
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropoxy group.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine atom instead of a cyclopropoxy group.
Uniqueness
The presence of the cyclopropoxy group in 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine adds to its uniqueness, providing additional sites for chemical modification and enhancing its reactivity in various synthetic applications .
属性
分子式 |
C15H22BNO4 |
|---|---|
分子量 |
291.15 g/mol |
IUPAC 名称 |
3-cyclopropyloxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-9-8-11(13(17-12)18-5)19-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI 键 |
PTBCRAHBXSMSCN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC3CC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)

![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
